Product packaging for 2-Chloro-6-fluoro-3-methoxybenzamide(Cat. No.:CAS No. 886761-58-6)

2-Chloro-6-fluoro-3-methoxybenzamide

Cat. No.: B1319288
CAS No.: 886761-58-6
M. Wt: 203.6 g/mol
InChI Key: OQSGRVUKAVOVOV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzamide is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClFNO2 B1319288 2-Chloro-6-fluoro-3-methoxybenzamide CAS No. 886761-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSGRVUKAVOVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Benzamide Scaffold: a Privileged Structure in Medicinal Chemistry

The benzamide (B126) moiety is a recurring and vital structural motif in a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. This scaffold is a key component in a wide array of approved drugs, demonstrating its versatility and importance in drug design and development. The inherent properties of the benzamide core provide a robust foundation for the synthesis of new chemical entities with diverse pharmacological activities.

The Influence of Halogenation and Methoxy Substitution

The bioactivity and pharmacokinetic profile of a molecule can be significantly modulated by the nature and position of its substituents. In 2-Chloro-6-fluoro-3-methoxybenzamide, the presence of chlorine, fluorine, and a methoxy (B1213986) group on the benzamide (B126) ring is of particular significance.

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, chlorine and fluorine can alter the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the selectivity and potency of a drug candidate.

The methoxy group, on the other hand, is known to impact a molecule's physicochemical properties, including solubility and permeability. It can also act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The strategic placement of a methoxy substituent can lead to improved oral bioavailability and a more favorable metabolic profile. The interplay of these substituents in this compound suggests a compound with potentially interesting and tunable biological properties.

A Landscape of Opportunity: Current Research and Knowledge Gaps

Established Chemical Synthesis Routes to the Substituted Benzamide Core

The construction of the polysubstituted benzamide framework can be achieved through a variety of synthetic strategies, ranging from classical solution-phase methods to modern catalytic transformations.

Traditional solution-phase synthesis remains a cornerstone for the preparation of benzamides. The most direct and widely used method involves the reaction of an activated carboxylic acid derivative with an amine source. For a compound like this compound, this would typically start from the corresponding 2-chloro-6-fluoro-3-methoxybenzoic acid. This acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia (B1221849) to form the primary amide. youtube.comslideshare.net

Another prevalent conventional route is the hydrolysis of a corresponding benzonitrile (B105546). For instance, the synthesis of 2-chloro-6-fluorobenzamide (B1582351) has been described via the hydrolysis of 2-chloro-6-fluorobenzonitrile, a method that is directly applicable to the synthesis of the title compound from its nitrile precursor. researchgate.net

More recent advancements in solution-phase methods include solvent-controlled, metal-free amidations. One such protocol utilizes an alkali-metal silyl-amide reagent like lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source to react with aroyl chlorides at room temperature. rsc.org This approach offers high selectivity and very short reaction times. rsc.org A less common but direct method is the Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid, which converts an aromatic ring directly into a benzamide. nih.gov

MethodPrecursor(s)Key ReagentsGeneral Applicability
Acyl Chloride AminationSubstituted Benzoyl ChlorideAmmonia (NH₃)Widely used, high-yielding for primary amides. youtube.com
Nitrile HydrolysisSubstituted BenzonitrileAcid or Base (e.g., H₂SO₄, NaOH)Common for converting nitriles to amides. researchgate.net
Silyl-Amide AmidationSubstituted Aroyl ChlorideLiHMDSFast, room temperature, solvent-dependent selectivity. rsc.org
Friedel-Crafts CarboxamidationAreneCyanoguanidine, Superacid (e.g., CF₃SO₃H)Direct conversion of arenes to benzamides. nih.gov

Electrochemical synthesis is emerging as a powerful and environmentally friendly ("green") methodology for preparing amides. uniroma1.it This technique utilizes electrons as traceless reagents to drive oxidation or reduction reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. uniroma1.it

A common strategy involves the indirect electrochemical synthesis where an electrochemically generated mediator facilitates the amidation. For example, benzamides can be synthesized from benzaldehydes via a two-step process where the intermediate benzoin (B196080) is amidated in the presence of an electrochemically generated superoxide (B77818) anion, achieving yields of up to 89%. uniroma1.itresearchgate.net The reactions are typically carried out in an undivided cell, often using platinum electrodes. researchgate.netacs.org Another approach involves the anodic oxidation of halide ions (e.g., from NaI) to generate reactive halogen species in situ, which can then mediate amide formation from precursors like methyl ketones in the presence of a formamide. rsc.org

Electrochemical StrategyTypical PrecursorMediator/Key SpeciesKey Features
Superoxide-mediated AmidationBenzoin (from Benzaldehyde)Electrogenerated Superoxide Anion (O₂⁻)Mild conditions, good yields (up to 89%). uniroma1.itresearchgate.net
Iodoform ReactionMethyl KetonesIn situ generated Iodine from NaIAvoids external oxidants. rsc.org
Direct C-N CouplingDibenzylaminesNone (Direct Oxidation)Forms benzoimidazole rings via intramolecular C-H amination. acs.org

Transition metal-catalyzed C-H activation has become a transformative strategy for the synthesis and functionalization of complex molecules, valued for its high atom- and step-economy. researchgate.netrsc.org In the context of benzamides, the intrinsic amide functional group can act as a directing group, guiding a metal catalyst to selectively activate an otherwise inert C-H bond, typically at the ortho position. researchgate.netresearchgate.net

This approach allows for the direct introduction of new functional groups onto the benzamide core without the need for pre-functionalized starting materials. A variety of transition metals, including palladium, ruthenium, nickel, and cobalt, have been employed to catalyze these transformations. rsc.orgacs.orgresearchgate.net For example, palladium catalysts have been successfully used for the ortho-arylation of primary benzamides with aryl iodides, demonstrating the utility of the simplest -CONH₂ group as an effective directing group. researchgate.net Similarly, nickel-catalyzed procedures have been developed for the ortho-alkylation of benzamide substrates. acs.orgnih.gov These methods provide a powerful toolkit for creating structural diversity in benzamide analogs.

Catalyst TypeTransformationDirecting GroupExample Coupling Partner
Palladium (Pd)Ortho-Arylation-CONH₂Aryl Iodides. researchgate.net
Ruthenium (Ru)Ortho-AlkenylationAmideAlkenes. rsc.org
Nickel (Ni)Ortho-AlkylationN,N-bidentate groups, PurinesAlkyl Halides. acs.orgnih.gov
Cobalt (Co)AlkoxylationAmideAlcohols. researchgate.net

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Studies have focused on elucidating the reaction pathways and identifying key intermediates for both conventional and modern synthetic methods.

Mechanistic investigations into transition metal-catalyzed C-H activation have revealed common underlying pathways. A key step in many of these reactions is the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the directing amide group and inserts into the ortho C-H bond. nih.gov For palladium catalysis, this palladacycle intermediate can then react through different catalytic cycles, such as a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, to yield the functionalized product. nih.gov For 3d transition metals like nickel, the reaction often proceeds through a base-assisted Concerted Metalation-Deprotonation (CMD) mechanism to form the critical nickel(II)-cyclometalated intermediate. rsc.org This intermediate then undergoes oxidative addition with the coupling partner, followed by reductive elimination to form the final C-C bond and regenerate the active catalyst. rsc.org

For conventional reactions, mechanistic studies have also provided significant insights. In the superacid-catalyzed Friedel-Crafts carboxamidation, theoretical calculations suggest the reaction proceeds through a superelectrophilic dicationic intermediate. nih.gov This species is formed by protonating both the guanidine (B92328) and cyano nitrogen atoms of cyanoguanidine. nih.gov The subsequent steps involve C-C bond formation with the arene, followed by cleavage to yield a protonated benzonitrile, which is then hydrolyzed during workup to the final benzamide product. nih.gov

The outcome of a chemical synthesis is highly sensitive to the reaction conditions and the choice of catalyst. The influence of these parameters is a central theme in mechanistic studies, aimed at maximizing yield and selectivity.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. In the amidation of aroyl chlorides with LiHMDS, a stark divergence in product formation was observed: halogenated solvents like DCE predominantly yield the primary amide, whereas non-halogenated solvents like dioxane favor the formation of an imide product. rsc.org

Catalyst and Reagent Choice: The nature of the catalyst is paramount. In the acid-catalyzed condensation of benzamide, using p-toluenesulfonic acid (PTSA) as the catalyst leads to a different set of major products compared to when trifluoroacetic acid (TFA) is used under otherwise identical conditions. mdpi.com In transition metal catalysis, the efficiency of the C-H activation step is often dependent on specific additives. For instance, nickel-catalyzed arylations have been shown to require a sterically bulky carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) and a base to proceed efficiently. rsc.org

Temperature and Concentration: Temperature and reagent stoichiometry are critical variables for optimization. In the Friedel-Crafts carboxamidation with cyanoguanidine, increasing the reaction temperature from room temperature to 60°C was found to significantly increase the yield of benzamide (from trace amounts to 56%) and suppress the formation of benzonitrile as a side product. nih.gov The reaction also requires a large excess of the superacid catalyst to promote the formation of the necessary superelectrophilic intermediate. nih.gov

ParameterReaction ExampleObservationReference
SolventAmidation of Aroyl ChloridesDCE yields primary amide; Dioxane yields imide. rsc.org
CatalystBenzamide-Glyoxal CondensationPTSA vs. TFA catalysts result in different product distributions. mdpi.com
TemperatureFriedel-Crafts CarboxamidationIncreasing temperature from RT to 60°C boosts yield and reduces byproducts. nih.gov
AdditivesNi-catalyzed C-H ArylationRequires specific carboxylic acid and base additives for catalytic activity. rsc.org

Regioselectivity and Stereoselectivity in Synthetic Routes to Benzamides

The synthesis of substituted benzamides often requires precise control over the placement of functional groups (regioselectivity) and the spatial orientation of atoms (stereoselectivity). These factors are critical in determining the final properties of the molecule.

Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. In the context of benzamide synthesis, this is frequently encountered during electrophilic aromatic substitution, where the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgnih.gov For instance, electron-donating groups typically direct incoming substituents to the ortho and para positions, whereas electron-withdrawing groups direct them to the meta position. libretexts.orgrsc.org The challenge in synthesizing polysubstituted benzamides lies in navigating the combined directing effects of multiple substituents. researchgate.net

Advanced strategies have been developed to achieve high regioselectivity. In the synthesis of β,γ-unsaturated amides from unactivated alkenes, reactions can be guided to form the desired constitutional isomer with high selectivity. nih.govacs.org Another example involves the cyclization of 2-(1-alkynyl)benzamides, where the amide group can act as a nucleophile. acs.org Depending on the reaction conditions, the cyclization can occur via the nitrogen atom (N-cyclization) or the oxygen atom (O-cyclization), leading to different heterocyclic products. Studies have shown that electrophilic cyclization of these substrates preferentially undergoes O-cyclization, yielding cyclic imidates with a high degree of regioselectivity. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. A significant area of research in benzamide synthesis is the creation of atropisomers—stereoisomers that arise from hindered rotation around a single bond. nih.govacs.org This is particularly relevant for ortho-substituted benzamides where bulky groups restrict rotation around the aryl-carbonyl bond, creating a chiral axis. nih.govnih.gov

Recent methodologies have focused on achieving high enantioselectivity in the synthesis of these chiral benzamides. One notable approach involves the peptide-catalyzed enantioselective bromination of benzamide derivatives. nih.govacs.org In this method, a short peptide acts as a chiral catalyst to control the facial selectivity of the bromination, leading to one enantiomer in excess. nih.govresearchgate.net Another strategy utilizes palladium-catalyzed asymmetric carbonylation to construct axially chiral cyclic and acyclic amides with high enantioselectivity. rsc.orgrsc.org

The table below summarizes key research findings in the regioselective and stereoselective synthesis of benzamide analogs.

Reaction Type Substrate Type Key Reagents/Catalyst Selectivity Observed Product Type
Atroposelective BrominationTertiary BenzamidesPeptide Catalyst, DBDMHHigh Enantioselectivity (e.g., 93:7 er) nih.govAxially Chiral Benzamides nih.govacs.org
Asymmetric CarbonylationAryl Iodides & AmidesPalladium Catalyst, Chiral LigandHigh Enantioselectivity (up to 96% ee) rsc.orgAxially Chiral Cyclic & Acyclic Amides rsc.orgrsc.org
Electrophilic Cyclization2-(1-Alkynyl)benzamidesI2 or IClHigh Regioselectivity (O-cyclization) nih.govCyclic Imidates nih.gov
Carbamoylation of AlkenesUnactivated AlkenesAgSbF6High Regioselectivity (e.g., 14:1 rr) nih.govβ,γ-Unsaturated Amides nih.govacs.org

Development of Novel Synthetic Approaches for this compound

While specific, peer-reviewed synthetic routes for this compound are not extensively detailed in the public literature, novel synthetic strategies can be developed based on established methodologies for preparing related halogenated and polysubstituted benzamides. A plausible approach involves a multi-step synthesis starting from a readily available precursor, such as 2-chloro-6-fluorotoluene (B1346809).

An effective synthetic pathway for related compounds like 2-chloro-6-fluorobenzamide has been described involving steps such as diazotization, fluorination, ammoxidation, and hydrolysis. researchgate.net The ammoxidation of a substituted toluene (B28343), such as 2-chlorotoluene, is a key transformation that converts a methyl group into a nitrile group (-CN) in a single step using ammonia and oxygen over a catalyst. researchgate.netrsc.orggoogle.com This nitrile can then be hydrolyzed to the corresponding benzamide.

A proposed pathway for this compound could begin with the introduction of the methoxy (B1213986) group onto the 2-chloro-6-fluorotoluene ring system, followed by conversion of the methyl group to the amide.

A potential synthetic sequence is detailed below:

Nitration of 2-Chloro-6-fluorotoluene: The starting material, 2-chloro-6-fluorotoluene, can undergo electrophilic nitration. The directing effects of the chloro and fluoro groups (ortho, para-directing) and the methyl group (ortho, para-directing) would need to be carefully controlled to achieve selective nitration at the C3 position.

Reduction of the Nitro Group: The resulting nitro-substituted toluene derivative is then reduced to an aniline (B41778) (amino group, -NH2).

Conversion of Amino Group to Methoxy Group: The amino group can be converted to a methoxy group via a Sandmeyer-type reaction, involving diazotization to form a diazonium salt, followed by reaction with a methanol source.

Ammoxidation to Benzonitrile: The methyl group of the resulting 2-chloro-6-fluoro-3-methoxytoluene is converted to a nitrile group (2-chloro-6-fluoro-3-methoxybenzonitrile) via catalytic ammoxidation. researchgate.net

Hydrolysis to Benzamide: The final step is the partial hydrolysis of the nitrile group to the primary amide, yielding this compound. This step requires controlled conditions to avoid over-hydrolysis to the carboxylic acid.

This proposed route leverages established industrial processes like ammoxidation while addressing the specific substitution pattern of the target molecule. researchgate.netrsc.org

The following table outlines the proposed synthetic steps:

Step Starting Material Proposed Reagents & Conditions Intermediate/Product
12-Chloro-6-fluorotolueneHNO3, H2SO42-Chloro-6-fluoro-3-nitrotoluene
22-Chloro-6-fluoro-3-nitrotolueneFe/HCl or H2/Pd-C3-Amino-2-chloro-6-fluorotoluene
33-Amino-2-chloro-6-fluorotoluene1. NaNO2, HBF42. CH3OH, Cu catalyst2-Chloro-6-fluoro-3-methoxytoluene
42-Chloro-6-fluoro-3-methoxytolueneNH3, O2, Vanadium-based catalyst2-Chloro-6-fluoro-3-methoxybenzonitrile
52-Chloro-6-fluoro-3-methoxybenzonitrileControlled acid or base hydrolysis (e.g., H2SO4 or NaOH)This compound

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of molecules and their interactions with biological macromolecules. These methods allow for the prediction of molecular conformations, binding affinities, and structure-activity relationships.

Conformational Analysis and Energy Landscape Exploration

Studies on analogous compounds, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), have shown that fluorination can induce non-planarity, with a notable dihedral angle between the carboxamide group and the aromatic ring. nih.gov A similar non-planar conformation is anticipated for this compound due to the steric hindrance from the ortho substituents. This twisting of the amide bond relative to the phenyl ring is a key determinant of its interaction with biological targets.

The exploration of the potential energy surface of this compound would reveal the relative energies of different conformers and the energy barriers to their interconversion. This analysis helps in understanding the flexibility of the molecule and its ability to adopt different conformations upon binding to a receptor.

Molecular Docking Simulations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, several potential biological targets can be inferred from studies on structurally related benzamides. Substituted benzamides are known to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netontosight.aiacs.org

Potential targets for docking simulations include:

Dopamine D2 and D3 receptors: Many substituted benzamides act as antagonists at these receptors, leading to their antipsychotic effects. acs.orgresearchgate.netnih.gov

Filamenting temperature-sensitive mutant Z (FtsZ): This protein is a key target for novel antimicrobial agents, and some benzamide derivatives have shown inhibitory activity against it. nih.govresearchgate.net

HIV-1 Vif (Viral infectivity factor): Certain benzamide derivatives have been identified as antagonists of this viral protein, suggesting a potential anti-HIV application. nih.gov

Phosphoinositide 3-kinase (PI3K): This enzyme is a target in cancer therapy, and some quinolone-carboxamides have shown inhibitory potential. mdpi.com

Docking simulations of this compound into the active sites of these proteins would help in predicting its binding affinity and identifying the key intermolecular interactions responsible for binding. These interactions typically include hydrogen bonds with the amide group and hydrophobic interactions with the substituted phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For substituted benzamide analogs, QSAR studies have been successfully employed to identify the key molecular descriptors that govern their activity. nih.govnih.gov

A QSAR model for a series of analogs of this compound could be developed to predict their biological activity based on various descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These account for the size and shape of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

The development of a statistically robust QSAR model would enable the in silico screening of novel benzamide derivatives with potentially improved activity and provide valuable insights into the mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These calculations are essential for characterizing the intrinsic properties of this compound.

Electronic Structure Analysis and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netijsrst.com For this compound, DFT calculations can be used to determine a range of electronic properties, including:

Optimized molecular geometry: This provides the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.

These calculations provide fundamental insights into the reactivity of this compound and can guide the design of new derivatives with desired electronic properties.

Intermolecular Interaction Analysis with Biomolecules (In Silico)

In silico analysis of intermolecular interactions provides a detailed picture of how this compound might bind to its biological targets. science.gov This analysis goes beyond simple docking and involves a more in-depth examination of the forces that govern the ligand-receptor complex.

Key intermolecular interactions that can be analyzed include:

Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in the active site of a protein.

Halogen bonds: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.

π-π stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The substituted phenyl ring can form favorable hydrophobic interactions with nonpolar regions of the binding pocket.

By quantifying the strength and geometry of these interactions, computational methods can provide a detailed understanding of the binding mode of this compound and rationalize its potential biological activity.

In Vitro Biological Activity and Molecular Mechanism of Action of 2 Chloro 6 Fluoro 3 Methoxybenzamide

Anticancer Activity Assessment (In Vitro)

There is a notable absence of specific peer-reviewed studies investigating the in vitro anticancer activities of 2-Chloro-6-fluoro-3-methoxybenzamide. Consequently, no data can be provided for its effects on cell viability and proliferation, cell cycle perturbation, apoptosis induction, or its sensitivity across different cancer cell lines.

While the broader family of benzamide (B126) derivatives has been a subject of research for antitumor activities, with various studies exploring their impact on cancer cell lines, this research does not extend to the specific compound . scientific.netnih.gov

Cell Viability and Proliferation Studies (In Vitro)

No published data from in vitro assays such as MTT, WST-1, or real-time cell analysis are available to quantify the effect of this compound on the viability and proliferation of cancer cells.

Cell Cycle Perturbation Analysis (In Vitro)

Information regarding the impact of this compound on the distribution of cancer cells across different phases of the cell cycle (G1, S, G2, M) is not available in the scientific literature.

Apoptosis Induction Pathways and Mechanisms (In Vitro)

There are no studies detailing whether this compound can induce programmed cell death (apoptosis) in cancer cells or the potential molecular mechanisms involved, such as caspase activation or regulation of apoptotic proteins.

Investigation of Specific Cancer Cell Line Sensitivities (In Vitro)

Data on the differential sensitivity of various cancer cell lines to this compound, which would help in identifying potential cancer types that might be more susceptible to this compound, is currently not available.

Anti-inflammatory Properties (In Vitro)

Similar to the lack of data in the context of oncology, there is no specific information available from in vitro studies on the anti-inflammatory properties of this compound.

Modulation of Inflammatory Markers and Cytokine Expression (In Vitro)

No research has been published detailing the effect of this compound on the expression or activity of inflammatory markers and cytokines, such as interleukins, tumor necrosis factor-alpha (TNF-α), or cyclooxygenases (COX).

Identification of Molecular Targets in Inflammatory Pathways (In Vitro)

There is currently no specific research available that identifies the molecular targets of this compound within inflammatory pathways through in vitro studies. The anti-inflammatory potential of similarly substituted benzamides has been noted in broader chemical literature, but the explicit molecular interactions of this compound have not been elucidated.

Antimicrobial and Antitubercular Activities (In Vitro)

Detailed studies on the antimicrobial and antitubercular activities of this compound are not present in the current body of scientific literature.

Evaluation against Bacterial Strains (In Vitro)

No data from in vitro evaluations of this compound against specific bacterial strains is publicly accessible.

Mechanisms of Action against Pathogens (e.g., disruption of proton gradient, enzyme inhibition)

Without foundational studies on its antimicrobial activity, the mechanisms of action for this compound against pathogens have not been investigated.

Enzyme Inhibition and Receptor Interaction Studies (In Vitro)

Specific in vitro studies focusing on the enzyme inhibition and receptor interaction of this compound are not available.

Identification and Characterization of Specific Enzyme Targets

There is no published research identifying or characterizing specific enzyme targets of this compound.

Investigation of Receptor Binding Affinity and Selectivity

Investigations into the receptor binding affinity and selectivity of this compound have not been reported in the available scientific literature.

Structure Activity Relationship Sar Investigations of 2 Chloro 6 Fluoro 3 Methoxybenzamide Derivatives

Impact of Aromatic Ring Substituents on Biological Activity (In Vitro)

The unique substitution pattern on the phenyl ring of 2-Chloro-6-fluoro-3-methoxybenzamide—featuring a chlorine atom, a fluorine atom, and a methoxy (B1213986) group—creates a distinct electronic and steric profile that dictates its interaction with biological targets.

The presence of a chlorine atom, particularly on an aromatic ring, significantly modulates a molecule's physicochemical properties and, consequently, its biological activity. The introduction of chlorine is a common strategy in drug design to enhance efficacy. researchgate.neteurochlor.org

Lipophilicity and Permeability: The chlorine atom generally increases the lipophilicity of the molecule. researchgate.netresearchgate.net This enhanced lipophilicity can lead to greater partitioning into the lipophilic phases of cell membranes or through the lipophilic domains of a target protein, potentially increasing cellular uptake and target engagement. researchgate.net

Metabolic Stability: Chlorine substitution can block positions on the aromatic ring that are susceptible to metabolic oxidation, such as hydroxylation. researchgate.net By preventing this metabolic pathway, the chlorine atom can increase the metabolic stability and bioavailability of the compound.

Electronic Effects: As an electron-withdrawing group, chlorine influences the electronic distribution of the aromatic ring. This can increase the electrophilicity of adjacent parts of the molecule, potentially strengthening interactions with the biological target. researchgate.net However, the effect is highly context-dependent; in some benzamide (B126) derivatives designed as histone deacetylase inhibitors, the addition of a chlorine atom to the phenyl ring was found to largely decrease anti-proliferative activity. nih.govresearchgate.net

The following table summarizes the varied impact of chlorine substitution on the biological activity of different molecular scaffolds.

Compound ClassEffect of Chlorine SubstitutionObserved OutcomeReference
PhenylphenolsSubstitution on phenyl ringIncreased herbicidal activity researchgate.net
Benzamide DerivativesSubstitution on phenyl ringDecreased anti-proliferative activity nih.govresearchgate.net
N-acylhydrazonesElectron-withdrawing effectIncreased potency against glucosidase researchgate.net

The fluorine atom at the ortho-position (C6) relative to the amide group plays a critical role in defining the molecule's three-dimensional shape and its capacity for specific intermolecular interactions. Fluorine substitutions are known to strongly influence the conformational properties of molecules. nih.govresearchgate.net

Conformational Restriction: An ortho-fluorine substituent can form a weak intramolecular hydrogen bond or a short contact with the amide N-H proton. sci-hub.se This interaction can restrict the rotation around the C(ring)-C(amide) bond, locking the amide group into a specific, preferred conformation. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Suppression of Disorder: Studies on 2-fluorobenzamide (B1203369) have shown that even a partial substitution of hydrogen with fluorine in the ortho-position is sufficient to suppress disorder in the crystal lattice without altering the fundamental packing motif. acs.org This suggests that the fluorine atom helps to establish a more defined and stable molecular conformation.

Modulation of Interactions: While organically bound fluorine is a poor hydrogen bond acceptor, its presence alters the electronic landscape of the molecule, influencing how other parts of the molecule, such as the amide group, interact with a target receptor. sci-hub.se In a study of HIV-1 reverse transcriptase inhibitors, the 2-chloro-6-fluoro substitution pattern on a benzyl (B1604629) moiety was found to be a key feature for potent antiviral activity. nih.gov

The table below illustrates the conformational effects induced by fluorine substitution in related systems.

SystemFluorine PositionConformational InfluenceReference
BenzamidesOrthoFormation of intramolecular F···H–N short contacts, influencing conformation sci-hub.se
ThiobenzamidesOrthoSuppression of crystal disorder acs.org
Vicinal Difluoroalkanes-Favors specific gauche or extended conformations due to hyperconjugation mdpi.com

The methoxy group at the 3-position is an electron-donating group that also has specific steric requirements. Its positioning is crucial, as studies on other classes of compounds have demonstrated that altering the methoxy group's location can have a significant effect on biological properties. researchgate.netnih.gov

Electronic Influence: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the pKa of the amide group and influence its hydrogen bonding capabilities. In a comparative study of N-acylhydrazones, an electron-donating methyl group was contrasted with an electron-withdrawing nitro group, showing significant differences in the properties of the resulting compounds. beilstein-journals.org

Positional Importance: The biological activity and pharmacokinetic properties of a molecule can be highly sensitive to the position of a methoxy group. A study on 18F-labeled phosphonium (B103445) cations showed that moving a methoxy group from the para-position to the ortho- or meta-position significantly altered the molecule's biodistribution and clearance rates from the liver. nih.gov The meta-position of the methoxy group in this compound is therefore a critical determinant of its specific biological profile.

Compound ClassMethoxy PositionImpact on Biological PropertiesReference
18F-labeled phosphonium cationsOrtho vs. Meta vs. ParaSignificant effect on radioactivity clearance from liver and heart uptake nih.gov
N-Benzimidazole CarboxamidesVariedNumber and position of methoxy/hydroxyl groups play an important role in antioxidative and antiproliferative activity nih.gov

Modifications of the Amide Moiety on Biological Activity (In Vitro)

The carboxamide functional group is a cornerstone of many biologically active molecules, serving as a critical anchor for target interaction. Modifications to this group, particularly at the nitrogen atom, provide a powerful tool for fine-tuning pharmacological activity.

The amide group is a privileged functional group in medicinal chemistry due to its unique structural and chemical properties. Amide bonds are ubiquitous in biological processes and are present in a vast number of active substances with diverse pharmacological effects. researchgate.net

Hydrogen Bonding: The amide moiety is an excellent hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen C=O). This allows it to form strong and directional hydrogen bonds with amino acid residues in the binding sites of enzymes and receptors, which is often a key determinant of biological activity. nih.govmdpi.com

Structural Stability: The carboxamide bond is chemically and proteolytically stable, conferring robustness to the molecule in biological systems. nih.gov Its planar nature also imposes structural constraints that can be beneficial for receptor binding.

Bioisosterism: The amide group is often considered a bioisostere of other functional groups. Its properties make it a versatile building block in the design of molecules targeting a wide range of diseases. researchgate.net

Replacing the hydrogen atoms of the primary amide (-NH2) with various substituents (N-substitution) can dramatically alter the efficacy and selectivity of the parent compound. This is a widely used strategy to optimize lead compounds in drug discovery.

Steric and Electronic Effects: The size, shape, and electronic nature of the N-substituent can influence how the molecule fits into its binding pocket. In a series of antiplasmodial 2-phenoxybenzamides, it was found that bulky, non-polar N-substituents on a terminal piperazine (B1678402) ring were beneficial for high activity. mdpi.com Conversely, another study found that less steric hindrance attached to the aniline (B41778) (the N-substituent) could lead to an increase in insecticidal activity. mdpi.com

Modulation of Physicochemical Properties: N-substitution can be used to modify properties such as solubility, lipophilicity, and metabolic stability. Introducing different functional groups can lead to compounds with improved pharmacokinetic profiles.

Target Selectivity: By introducing substituents that can form additional interactions with the target or create steric clashes with off-targets, N-substitution can enhance selectivity. Studies on N-substituted benzamide derivatives as antitumor agents revealed that different cyclic amine substitutions led to a range of inhibitory activities against various cancer cell lines. researchgate.net

The following table provides examples of how N-substitution impacts the activity of benzamide derivatives.

Parent Compound ClassN-SubstitutionEffect on ActivityReference
2-PhenoxybenzamidesN-pivaloyl piperazineSub-micromolar antiplasmodial activity mdpi.com
Benzamide-based HDAC inhibitorsVaried cyclic amines (piperidine, morpholine, etc.)Varied inhibitory activity against MCF-7, A549, K562 cell lines nih.govresearchgate.net
Aromatic amidesBenzylamidesGenerally more active as anticonvulsants than other amides sphinxsai.com

Comparative SAR with Structurally Analogous Benzamides

The structure-activity relationship (SAR) of this compound can be inferred by examining structurally similar benzamide derivatives with known biological activities. By analyzing the effects of various substituents on the benzamide core in other documented compounds, it is possible to predict how the specific combination of chloro, fluoro, and methoxy groups on the title compound might influence its biological profile.

Analysis of Substituted Benzamides with Documented Biological Profiles

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Research into various substituted benzamides has revealed key structural features that determine their efficacy and selectivity for different biological targets.

For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides investigated as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, substitutions at the 2-position of the benzamide ring were found to be critical. nih.gov Specifically, a 2-chloro (2-Cl) or a 2-methoxy (2-OMe) substituent resulted in submicromolar M1 inhibitory concentrations (IC50s). nih.gov However, these substitutions also led to activity at M3 and M5 receptors, indicating a degree of selectivity challenge. nih.gov A 2,5-bis(trifluoromethyl) analog demonstrated an M1 IC50 of 490 nM with approximately 9-fold functional selectivity against M3 and M5 receptors. nih.gov This suggests that electron-withdrawing groups at the 2 and 5-positions can enhance potency and selectivity.

In the context of inhibitors of Mycobacterium tuberculosis QcrB, structure-activity relationship studies of benzamides revealed that substitutions at the C-5 position of the benzamide core are crucial. acs.org While larger aromatic rings at this position were generally not well-tolerated, smaller, electron-rich substituents were found to be most active. acs.org For example, a methyl substitution at C-5 was more active than a bromine atom. acs.org Interestingly, the study also showed that both electron-donating (methoxy) and electron-accepting (fluorine) groups on a phenylethyl ring linked to the benzamide did not significantly affect the activity against M. tuberculosis. acs.org

The following table summarizes the impact of various substitutions on the biological activity of benzamide derivatives based on these findings.

ScaffoldSubstitutionPosition(s)TargetEffect on Activity
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamideChloro2M1 ReceptorSubmicromolar IC50
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamideMethoxy2M1 ReceptorSubmicromolar IC50
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidebis(Trifluoromethyl)2, 5M1 ReceptorIC50 of 490 nM, ~9-fold selectivity vs M3/M5
BenzamideBromine5M. tuberculosis QcrBIC90 = 5.5 µM
BenzamideMethyl5M. tuberculosis QcrBMore active than bromine (IC90 = 0.62 µM)

Insights from Difluorobenzamide Analogs and Their Interactions with Biological Receptors

Investigations into difluorobenzamide analogs provide further understanding of how halogen substitutions impact biological activity. Specifically, 2,6-difluorobenzamide (B103285) derivatives have been explored as inhibitors of the bacterial cell division protein FtsZ and as store-operated calcium (SOC) channel inhibitors.

In the development of novel FtsZ inhibitors, a series of 3-substituted 2,6-difluorobenzamide derivatives were synthesized and evaluated. nih.gov The study found that 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives exhibited the most potent antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. nih.gov This highlights that in a 2,6-difluorinated benzamide scaffold, further substitution at the 3-position with specific alkoxy groups can significantly enhance biological efficacy.

Another study focused on 2,6-difluorobenzamide derivatives as inhibitors of store-operated calcium (SOC) channels, which are implicated in cancer cell migration. researchgate.net A synthesized compound, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide, demonstrated significant inhibitory effects on SOCs with lower cytotoxicity compared to the reference compound, 2-APB. researchgate.net This suggests that the 2,6-difluorobenzamide moiety can serve as a valuable scaffold for developing selective SOC inhibitors. The interactions of these analogs with biological receptors are driven by the electronic and steric properties of the fluorine atoms, which can influence binding affinity and selectivity.

The data from these studies on difluorobenzamide analogs can be summarized as follows:

ScaffoldSubstitutionPosition(s)TargetBiological Activity
2,6-DifluorobenzamideChloroalkoxy3FtsZPotent antibacterial activity (MICs 0.25-1 µg/mL against B. subtilis)
2,6-DifluorobenzamideBromoalkoxy3FtsZPotent antibacterial activity (MICs 0.25-1 µg/mL against B. subtilis)
2,6-DifluorobenzamideAlkyloxy3FtsZPotent antibacterial activity (MICs 0.25-1 µg/mL against B. subtilis)
2,6-DifluorobenzamideN-(5-(4-fluorophenyl)pyridine-2-yl)AmideSOC ChannelsProminent inhibitory ability

Advanced Analytical and Characterization Methodologies for 2 Chloro 6 Fluoro 3 Methoxybenzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of molecules like 2-Chloro-6-fluoro-3-methoxybenzamide, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and amide groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
Aromatic CH7.0 - 7.5
Amide NH₂7.5 - 8.5 (broad singlet)
Methoxy OCH₃3.9 - 4.1

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The positions of these signals are indicative of the type of carbon (aromatic, carbonyl, methoxy).

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O165 - 170
Aromatic C-F155 - 160 (doublet, ¹JCF)
Aromatic C-O150 - 155
Aromatic C-Cl130 - 135
Aromatic C-H115 - 125
Methoxy OCH₃55 - 60

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. It provides a highly sensitive and specific signal for the fluorine nucleus. The chemical shift of the fluorine atom would be characteristic of its position on the aromatic ring, influenced by the adjacent chloro and methoxy substituents.

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis would reveal characteristic losses of small molecules or radicals, providing further structural confirmation.

Predicted HRMS Data
Ion Predicted m/z
[M+H]⁺ (for C₈H₈ClFNO₂)204.0222

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the amide and methoxy groups, as well as vibrations associated with the substituted aromatic ring.

Predicted IR Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic - OCH₃)2950 - 2850
C=O Stretch (Amide)1680 - 1650
C=C Stretch (Aromatic)1600 - 1450
C-O Stretch (Methoxy)1250 - 1050
C-F Stretch1200 - 1000
C-Cl Stretch800 - 600

X-Ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule. This technique would determine the precise bond lengths, bond angles, and conformation of this compound in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous solid-state structural determination.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a pharmaceutical intermediate or active ingredient. A validated HPLC method would be used to separate this compound from any starting materials, by-products, or degradation products. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, and its purity would be calculated based on the area percentage of its peak relative to all other peaks in the chromatogram.

Thin-Layer Chromatography (TLC) and Flash Column Chromatography

Currently, there are no specific published studies detailing the Thin-Layer Chromatography (TLC) or Flash Column Chromatography purification of this compound. Scientific literature does not provide established protocols, such as specific solvent systems, stationary phases, or the resulting retention factor (Rf) values for TLC analysis. Similarly, detailed conditions for the purification of this compound using flash column chromatography, including the choice of eluent gradients and column materials, are not available in the reviewed sources.

Due to the lack of experimental data, a data table for these chromatographic techniques cannot be generated.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound has not been characterized in the available scientific literature. There are no published reports on the use of techniques such as Cyclic Voltammetry to investigate its redox properties. Consequently, information regarding its electrochemical potential, electron transfer kinetics, or other relevant electrochemical parameters is not known.

As no research findings on the electrochemical characterization of this compound are available, a data table for its cyclic voltammetry data cannot be compiled.

Future Research Directions and Translational Perspectives for 2 Chloro 6 Fluoro 3 Methoxybenzamide

Exploration of Novel Biological Targets and Pathways (In Vitro)

Future in vitro studies should aim to identify and characterize the biological targets and molecular pathways modulated by 2-Chloro-6-fluoro-3-methoxybenzamide. The unique substitution pattern on the benzamide (B126) scaffold, featuring a chlorine atom, a fluorine atom, and a methoxy (B1213986) group, suggests several plausible avenues for investigation.

Benzamide derivatives have been widely explored for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, compounds with a 2-chloro-6-fluoro substitution have been investigated for their effects in HIV-1 infected cells. nih.gov Additionally, 3-methoxybenzamide (B147233) has been identified as an inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP, affecting cell division in Bacillus subtilis. medchemexpress.com

Computational approaches, such as in silico inverse docking, could be a valuable initial step. mdpi.comnih.gov This methodology allows for the screening of the compound against a database of known protein structures to predict potential binding interactions and identify likely biological targets. mdpi.comnih.gov Such computational screening could suggest targets involved in oncology, infectious diseases, or neurological disorders, areas where benzamide derivatives have previously shown promise. nih.gov Following in silico predictions, in vitro binding assays and functional assays would be necessary to validate these potential targets.

Design and Synthesis of Next-Generation Derivatives Based on Advanced SAR

A systematic exploration of the structure-activity relationship (SAR) of this compound is a critical next step. This involves the design and synthesis of a library of analogs to probe the contribution of each substituent to biological activity. Key modifications could include:

Modification of the Amide Group: The primary amide could be substituted with various secondary or tertiary amines to explore potential changes in binding affinity and pharmacokinetic properties. Studies on other benzamides have shown that such modifications can significantly influence potency.

Alteration of the Methoxy Group: The methoxy group at the 3-position could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to investigate the impact of steric bulk and hydrogen bonding potential.

Substitution at Other Positions on the Benzene (B151609) Ring: The remaining unsubstituted positions on the phenyl ring could be derivatized with a range of electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

The following table outlines a hypothetical design for a series of next-generation derivatives for initial SAR studies:

Derivative Modification from Parent Compound Rationale
CFM-NMe N-methyl amideInvestigate the role of the amide N-H in target binding.
CFM-NEt N-ethyl amideExplore the impact of increased steric bulk at the amide nitrogen.
CFM-3OH 3-hydroxyl groupAssess the importance of the methoxy group and introduce a hydrogen bond donor.
CFM-3OEt 3-ethoxy groupEvaluate the effect of a larger alkoxy substituent.
CFM-4Cl Addition of a chlorine atom at the 4-positionModulate the electronic properties of the aromatic ring.
CFM-5F Addition of a fluorine atom at the 5-positionFurther probe the effects of halogenation on activity.

Development of Advanced In Vitro Assays for Efficacy and Selectivity Profiling

To thoroughly characterize the biological activity of this compound and its future derivatives, a suite of advanced in vitro assays will be essential. Initial high-throughput screening (HTS) using cell-based viability or cytotoxicity assays can identify compounds with general biological activity.

Following initial screening, more specific and mechanistic assays should be employed. For example, if preliminary studies suggest an anticancer potential, assays to measure effects on cell proliferation, apoptosis, and cell cycle progression would be warranted. If an antimicrobial effect is suspected, determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant microbes would be necessary.

To assess selectivity, the compound should be tested against a panel of related and unrelated biological targets. For instance, if the compound is found to inhibit a particular enzyme, it should also be screened against other enzymes in the same family to determine its specificity. The development of biochemical assays, such as enzyme inhibition assays, can provide quantitative measures of potency, often reported as an IC50 value.

Integration of Omics Technologies in Mechanistic Studies (In Vitro)

To gain a comprehensive understanding of the cellular response to this compound, the integration of "omics" technologies is a powerful approach. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal which genes and signaling pathways are up- or down-regulated in response to compound treatment.

Proteomics: This technology can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression.

Metabolomics: By profiling the small-molecule metabolites within a cell, metabolomics can provide a snapshot of the metabolic state and how it is perturbed by the compound.

The data generated from these omics studies can help to formulate and test hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. nih.gov

Potential as a Chemical Probe in Biological Systems

Should this compound or one of its derivatives be found to have high potency and selectivity for a specific biological target, it could be developed into a chemical probe. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in cells and organisms.

To be a useful chemical probe, a compound should ideally have a well-defined mechanism of action, high selectivity, and be suitable for use in cellular assays. The development of benzamide-based photoreactive probes for histone deacetylase 2 (HDAC2) demonstrates the feasibility of adapting this scaffold for such applications. medchemexpress.com If a specific target for this compound is identified, derivatives could be synthesized with modifications that allow for visualization (e.g., fluorescent tags) or affinity-based purification of the target protein.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-3-methoxybenzamide, and how can intermediates be characterized?

  • Methodological Answer : A common synthesis involves halogenation and methoxylation of a benzamide precursor. For example, starting with 2-fluorobenzenesulfonyl chloride (or analogous precursors), introduce chloro and methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation. Key intermediates like 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1) can be synthesized using HF-mediated diazotization/elimination reactions . Characterization : Use NMR (e.g., 1^1H/13^13C) to confirm substituent positions and purity. Mass spectrometry (EI-MS) verifies molecular weight, while HPLC (with UV detection) monitors reaction progress and purity (>95% by HPLC) .

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer : Due to potential toxicity of halogenated aromatics, use fume hoods, nitrile gloves, and protective eyewear. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services. Safety Data Sheets (SDS) for intermediates like 2-fluoro-6-chlorobenzamide (CAS 104326-94-5) recommend P264 (wash hands), P305+P351+P338 (eye exposure protocol), and P337+P313 (if irritation persists) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : X-ray diffraction (XRD) using SHELX software (SHELXL/SHELXS) is critical for unambiguous structural confirmation. For example, in related compounds like N-cyclohexyl-3-fluorobenzamide, XRD revealed bond angles and torsional strain that NMR alone could not resolve. Discrepancies between computational (DFT) and experimental data should be addressed by refining crystallographic parameters (R-factor < 5%) .

Q. What strategies optimize regioselectivity during functionalization of the benzamide core?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) enhances regioselectivity. For example, lithiation of 3-methoxybenzamide derivatives with LDA at -78°C, followed by electrophilic quenching with Cl+^+/F+^+ sources, minimizes side reactions. Monitor reaction progress via in-situ IR or GC-MS to detect undesired isomers (e.g., 2-chloro-5-fluoro vs. 6-fluoro) .

Q. How can researchers address discrepancies in purity assessments between HPLC and 1^11H NMR?

  • Methodological Answer : Contradictions often arise from residual solvents or isomeric impurities. Cross-validate using complementary techniques:
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; compare retention times to standards.
  • NMR : Integrate proton signals to quantify impurities (<2%).
  • LC-MS : Identify low-abundance byproducts (e.g., dehalogenated species) via high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.